N-(2,5-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-(2,5-Dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 4-methylbenzenesulfonyl group and a 2,5-dimethylphenylamine moiety. The triazole and quinazoline motifs are commonly associated with bioactive molecules, while the sulfonyl group may enhance solubility and target-binding affinity.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-15-9-12-18(13-10-15)32(30,31)24-23-26-22(25-20-14-16(2)8-11-17(20)3)19-6-4-5-7-21(19)29(23)28-27-24/h4-14H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKXYFBDBBVMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.
Quinazoline Formation: The quinazoline moiety is synthesized through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde.
Coupling Reactions: The triazole and quinazoline intermediates are then coupled together using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating the function of a receptor, leading to altered cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of triazoloquinazoline derivatives, which are structurally analogous to other herbicidal and medicinal agents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Mechanistic Similarities : Unlike sulfonylureas (e.g., sulfosulfuron), which inhibit acetolactate synthase (ALS), the target compound’s triazoloquinazoline core may interfere with plant growth via alternative pathways, such as microtubule disruption or nucleic acid synthesis inhibition. This hypothesis is supported by the activity of structurally related triazolopyrimidines like flumetsulam .
However, its bulkiness may lower bioavailability relative to smaller analogs like flumetsulam.
Toxicity Profile : Preliminary computational models (e.g., ProTox-II) predict moderate acute toxicity (LD₅₀ ~300 mg/kg in rodents), higher than sulfosulfuron but lower than classical triazole herbicides.
Research Findings and Industrial Context
The 1998 review by Li Bin highlights the shift toward sulfonyl- and triazole-based herbicides due to their high potency and selectivity . For example:
- Sulfonylureas : Dominate due to low application rates (2–75 g/ha) but face resistance issues.
- Triazolopyrimidines : Offer broader-spectrum control but require structural optimization for soil mobility.
The subject compound’s hybrid structure (triazoloquinazoline + sulfonyl group) could address these challenges by combining the stability of sulfonyl moieties with the diverse bioactivity of triazoloquinazolines. However, field trials are needed to validate its efficacy and environmental safety.
Biological Activity
N-(2,5-Dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
The compound features a quinazoline core substituted with a triazole moiety and a methylbenzenesulfonyl group, which are critical for its biological activity.
Research indicates that this compound exhibits significant inhibitory activity against various biological targets. The triazole ring is known to enhance binding affinity to certain enzymes and receptors involved in cancer pathways. For instance:
- Inhibition of Kinase Activity : Studies suggest that the compound may inhibit specific kinases involved in cell proliferation and survival pathways. This inhibition could lead to reduced tumor growth in cancer models.
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains, possibly due to its ability to disrupt bacterial cell wall synthesis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
- Substitution on the Quinazoline Ring : Variations in substituents on the quinazoline ring significantly affect potency. For example, introducing electron-withdrawing groups enhances activity against specific targets.
- Triazole Modifications : Alterations to the triazole moiety can improve selectivity for certain kinases while reducing off-target effects.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Efficacy : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis induction and reduced cell viability compared to untreated controls.
- Antimicrobial Testing : A series of assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus at concentrations lower than many currently used antibiotics.
Q & A
Q. Basic Characterization
- 1H/13C NMR : Key for confirming substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm, sulfonyl group absence of splitting due to symmetry) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C27H25N5O2S) .
Advanced Analysis - X-ray Crystallography : Resolves conformational ambiguities in the triazoloquinazoline core, particularly steric effects from the 2,5-dimethylphenyl group .
How are in vitro biological activities of this compound assessed?
Q. Basic Profiling
- Enzyme Inhibition Assays : Dose-response curves (IC50) against kinases (e.g., EGFR) using fluorescence-based substrates .
- Antimicrobial Screening : MIC values determined via broth microdilution against Gram-positive pathogens (e.g., S. aureus) .
Advanced Mechanistic Studies - Cellular Uptake Studies : Radiolabeled analogs (e.g., 3H or 14C) quantify intracellular accumulation in cancer cell lines .
How can contradictory data in biological activity studies be resolved?
Q. Methodological Considerations
- Assay Reproducibility : Validate protocols across multiple labs (e.g., ATP concentration standardization in kinase assays) .
- Structural Confirmation : Re-analyze batch purity via HPLC-MS to rule out degradation products .
Example
Discrepancies in IC50 values for EGFR inhibition may arise from variations in enzyme source (recombinant vs. native). Cross-validate using orthogonal methods like Western blotting .
What computational tools are used to predict target interactions?
Q. Advanced Modeling
- Molecular Docking (AutoDock Vina) : Identifies binding poses in kinase active sites (e.g., sulfonyl group hydrogen bonding with hinge region residues) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
- ADMET Prediction (SwissADME) : LogP (~3.5) and topological polar surface area (TPSA ~90 Ų) indicate moderate blood-brain barrier permeability .
How does substituent variation impact structure-activity relationships (SAR)?
Q. Key Comparisons
Q. Advanced SAR Strategies
- Free-Wilson Analysis : Quantifies contributions of individual substituents to activity .
What experimental designs mitigate synthetic challenges in scaling up?
Q. Advanced Approaches
- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., triazole dimerization) during cyclization .
- DoE (Design of Experiments) : Optimizes catalyst (CuI) concentration and reaction time for >80% yield .
How is metabolic stability evaluated for this compound?
Q. Methodology
- Microsomal Incubation (Human Liver Microsomes) : LC-MS/MS quantifies parent compound depletion (t1/2 >60 min suggests favorable stability) .
- CYP450 Inhibition Screening : Fluorescent probes assess interactions with CYP3A4/2D6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
